2,4-Dimethyl-3-cyclohexenecarboxaldehyde
Overview
Description
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: is an organic compound with the molecular formula C9H14O . It is a colorless liquid with a strong green, slightly herbaceous, citrus note. This compound is commonly used in the fragrance industry for perfuming cosmetic preparations and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is prepared as a mixture of its cis- and trans-isomers by a Diels–Alder reaction of 2-methyl-1,3-pentadiene and acrolein . The reaction conditions typically involve heating the reactants to facilitate the cycloaddition process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of renewable materials is increasingly common to help preserve natural resources .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying cycloaddition reactions and other organic transformations.
Biology and Medicine:
Industry: The primary industrial application of this compound is in the fragrance industry. It is used to create perfumes, colognes, and scented products for personal care and household use .
Mechanism of Action
The mechanism by which 2,4-Dimethyl-3-cyclohexenecarboxaldehyde exerts its effects is primarily through its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the nose, triggering a sensory response that is perceived as a green, herbaceous, citrus scent .
Comparison with Similar Compounds
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- Dimethylcyclohex-3-ene-1-carbaldehyde
Comparison: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde is unique due to its specific arrangement of methyl groups and the position of the aldehyde group. This unique structure contributes to its distinct olfactory properties, making it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRKEIUNOYYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CCC1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044574 | |
Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68039-49-6, 68737-61-1 | |
Record name | Triplal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68039-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexenene-1-carboxaldehyde, 2,4-dimethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068737611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYL-3-CYCLOHEXENE CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452GFV2AFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Ligustral based on the provided research?
A1: Ligustral, also known as 2,4-Dimethyl-3-cyclohexenecarboxaldehyde or 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde, is primarily utilized as a fragrance and flavor material. [] It is produced in bulk quantities due to its pleasant odor profile.
Q2: Can Ligustral be used to synthesize other compounds?
A2: Yes, Ligustral can serve as a precursor in chemical synthesis. Specifically, a mixture of cis and trans isomers of Ligustral can be used to synthesize a stable spirocyclic (alkyl)(amino)carbene. [] This carbene acts as an effective ligand in transition metal-based catalysts.
Q3: How does the structure of Ligustral contribute to its use in catalysis?
A3: The 2-methyl-substituted cyclohexenyl group in Ligustral provides steric protection to the metal center when the derived carbene coordinates to it. [] This steric protection can enhance the stability and activity of the resulting metal complex, making it suitable for catalytic applications.
Q4: What type of catalytic reactions has a Ligustral-derived ligand been shown to facilitate?
A4: A gold(I) complex incorporating a Ligustral-derived carbene ligand effectively catalyzes the hydroamination of internal alkynes with secondary dialkyl amines. [] This reaction is noteworthy as it expands the possibilities for synthesizing 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles.
Q5: Are there any applications of Ligustral in odor control?
A5: Yes, Ligustral is listed as one of the volatile aldehydes that can be incorporated into compositions designed to neutralize unpleasant odors. [, ] These compositions typically contain a mixture of aldehydes, an acidic component, surfactants, and a surface-modifying polymer.
Q6: How effective is Ligustral in neutralizing unpleasant odors?
A6: While the research mentions Ligustral as a component in odor-neutralizing compositions, specific data regarding its individual efficacy in this application is not provided. [] The documents primarily focus on the composition and ratios of different aldehydes to achieve a broad spectrum of odor control.
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